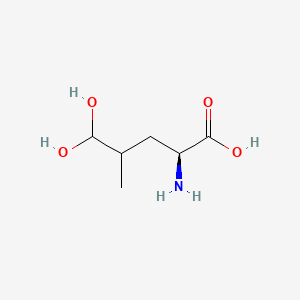
L-Leucine, 5,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid is an organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a methyl group attached to a pentanoic acid backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The process may start with the protection of functional groups, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution or addition reactions. The final step often involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nutritional Applications
Protein Synthesis and Muscle Recovery
L-Leucine is known for its role as an essential amino acid that stimulates protein synthesis. Research indicates that oral administration of L-Leucine significantly enhances protein synthesis in various tissues, including skeletal muscle, liver, and adipose tissue. This effect is mediated through the activation of the mTOR signaling pathway, which is crucial for muscle recovery and growth following exercise or injury .
Table 1: Effects of L-Leucine Supplementation on Protein Synthesis
Medical Applications
Metabolic Disorders
L-Leucine has been investigated for its potential benefits in managing metabolic disorders such as obesity and diabetes mellitus. Studies have shown that L-Leucine supplementation can modulate energy balance and reduce food intake through its effects on hypothalamic signaling pathways. For instance, intracerebroventricular administration of L-Leucine has been shown to decrease food intake and body weight in rodent models .
Case Study: Leucine's Role in Diabetes Management
A study involving diabetic rats demonstrated that L-Leucine supplementation led to significant reductions in body weight and improved insulin sensitivity. The underlying mechanism was linked to the modulation of the mTOR pathway and subsequent effects on energy expenditure .
Biotechnological Applications
Microbial Production
L-Leucine, 5,5-dihydroxy- can also be produced using microbial fermentation processes. For example, Corynebacterium glutamicum has been engineered to enhance L-Leucine production through metabolic pathway optimization. This biotechnological approach not only increases yield but also reduces the environmental impact compared to traditional chemical synthesis methods .
Table 2: Microbial Production of L-Leucine
| Microorganism | Yield (g/L) | Method Used |
|---|---|---|
| Corynebacterium glutamicum | 20 | Fermentation with optimized media |
| Escherichia coli | 15 | Recombinant strain with plasmid |
| Bacillus subtilis | 10 | Batch fermentation |
Mechanism of Action
The mechanism by which (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, acting as a substrate or inhibitor for certain enzymes.
Comparison with Similar Compounds
(2S)-2-Amino-4-methylpentanoic acid: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
(2S)-2-Amino-5-hydroxy-4-methylpentanoic acid: Contains only one hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness: (2S)-2-Amino-5,5-dihydroxy-4-methylpentanoic acid is unique due to the presence of two hydroxyl groups, which enhance its ability to form hydrogen bonds and participate in various chemical reactions. This structural feature also influences its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
XUCOLQITPSNBGF-BKLSDQPFSA-N |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(O)O |
Canonical SMILES |
CC(CC(C(=O)O)N)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















